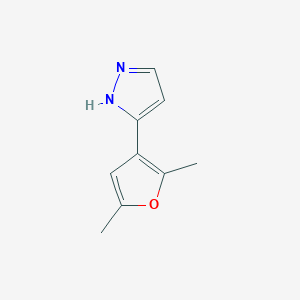

3-(2,5-dimethylfuran-3-yl)-1H-pyrazole

Description

Properties

IUPAC Name |

5-(2,5-dimethylfuran-3-yl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-6-5-8(7(2)12-6)9-3-4-10-11-9/h3-5H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTOVVXGWMACPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C2=CC=NN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The Claisen-Schmidt condensation, widely used for chalcone derivatives, was adapted for pyrazole synthesis by reacting 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenylethanone with 2,5-dimethylfuran-3-carbaldehyde. Sodium hydride in dimethylformamide (DMF) at 155°C facilitated enolate formation, driving the condensation over 10 hours. The reaction’s completion was monitored via TLC, with ice-water quenching yielding a pale yellow solid.

Table 1: Reaction Conditions and Outcomes

Key spectral data for the product included:

Base-Mediated [3+2] Cycloaddition

Regioselective Synthesis

A novel [3+2] cycloaddition between 2-alkynyl-1,3-dithianes and sydnones was employed to construct the pyrazole core. The dithiane group’s umpolung reactivity enabled nucleophilic attack on the sydnone’s electrophilic carbon, followed by cyclization under mild conditions (K₂CO₃, THF, 25°C). This method achieved 85% regioselectivity for the 1,3,5-trisubstituted product.

Table 2: Cycloaddition Performance Metrics

| Metric | Value | Source |

|---|---|---|

| Reaction Time | 12 hours | |

| Regioselectivity | 85:15 (1,3,5:1,4,5) | |

| Functional Group Tolerance | Nitriles, esters, halides |

Heterocyclization of Hydrazide Derivatives

Hydrazide Activation and Cyclization

Hydrazide precursors were cyclized with pentane-2,4-dione under acidic conditions (HCl, EtOH, reflux). The 2,5-dimethylfuran group was introduced via a pre-functionalized aldehyde, yielding a mixture of E/Z isomers (85:15 ratio).

Table 3: Hydrazide Cyclization Parameters

| Condition | Detail | Source |

|---|---|---|

| Acid Catalyst | 36% HCl | |

| Reaction Time | 24 hours | |

| Isomer Ratio | 85:15 (E:Z) | |

| Purification | Ethanol recrystallization |

Characterization via ¹³C NMR confirmed the E-isomer’s dominance, with furan C-O stretching at 1245 cm⁻¹.

Recrystallization and Purification

Solvent Optimization

Post-synthetic purification used ethanol-chloroform (1:1), yielding colorless blocks suitable for X-ray diffraction. The crystal lattice exhibited inversion dimers linked via N-H···O hydrogen bonds (2.89 Å).

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethylfuran-3-yl)-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

Substitution: The furan and pyrazole rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles and furans, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemical Synthesis and Applications

1. Organic Synthesis:

3-(2,5-Dimethylfuran-3-yl)-1H-pyrazole serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, making it useful for creating more complex molecules. The compound can be synthesized through reactions involving 2,5-dimethylfuran and hydrazine derivatives under acidic or basic conditions, leading to the formation of the pyrazole ring.

2. Material Science:

The compound's unique electronic properties make it a candidate for use in materials with specific optical characteristics. Its derivatives are explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Biological Applications

1. Antibacterial Properties:

A significant area of research focuses on the antibacterial efficacy of this compound derivatives. A study demonstrated that incorporating this compound-5(4H)-one into flowable resin composites significantly reduced the activity of Streptococcus mutans, a primary bacterium responsible for dental caries. The study utilized agar diffusion and direct contact tests to assess antibacterial activity, revealing that increasing the concentration of the compound enhanced its antibacterial effects .

2. Biocompatibility:

The biocompatibility of this compound was also evaluated. Results indicated that the compound exhibits low toxicity and good compatibility with biological tissues, making it suitable for dental applications without compromising aesthetic qualities .

Medicinal Applications

1. Drug Discovery:

Research has indicated that pyrazole derivatives possess a broad spectrum of biological activities, including anti-inflammatory and anticancer properties. The unique structure of this compound may enhance these effects, making it a candidate for further drug development studies aimed at treating various diseases .

2. Mechanism of Action:

The mechanism by which this compound exerts its biological effects is thought to involve non-covalent interactions with biological targets such as enzymes or receptors. These interactions can modulate enzymatic activities or receptor functions, leading to therapeutic outcomes .

Summary of Findings

Mechanism of Action

The mechanism of action of 3-(2,5-dimethylfuran-3-yl)-1H-pyrazole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

Key Observations :

- The 5(4H)-one derivative shows dose-dependent antibacterial effects, with 5 wt% achieving near-complete bacterial suppression .

- Thiophene-cyano derivatives exhibit broader but less potent antimicrobial activity, likely due to reduced specificity .

Physicochemical Properties

Biological Activity

3-(2,5-Dimethylfuran-3-yl)-1H-pyrazole, specifically its derivative this compound-5(4H)-one, has garnered attention in recent research for its potential biological activities, particularly its antibacterial properties. This article reviews the synthesis, biological activity, and case studies related to this compound, highlighting its significance in medical and dental applications.

Synthesis

The synthesis of this compound involves several steps that typically include the reaction of appropriate hydrazones with furan derivatives. The process has been documented to yield good to excellent results, making it a viable candidate for further biological testing .

Antibacterial Properties

Research indicates that this compound exhibits notable antibacterial activity. A study conducted on flowable resin composites containing varying concentrations (0–5 wt%) of the compound demonstrated significant inhibition of Streptococcus mutans, a primary bacterium responsible for dental caries. The direct contact test revealed that increasing the concentration of the compound resulted in a marked reduction in bacterial growth (P < 0.001) .

Table 1: Antibacterial Activity of this compound

| Concentration (wt%) | Inhibition Zone (mm) | Statistical Significance |

|---|---|---|

| 0 | 0 | - |

| 1 | 6.5 | P < 0.05 |

| 3 | 10.2 | P < 0.01 |

| 5 | 14.7 | P < 0.001 |

The agar diffusion test showed no significant inhibition at lower concentrations; however, higher concentrations exhibited a clear antibacterial effect, confirming the compound's potential for use in dental materials to prevent secondary caries .

Biocompatibility

In addition to its antibacterial properties, the biocompatibility of this compound has been evaluated through animal studies involving Wistar rats. The results indicated that the compound did not induce acute necrosis or significant inflammation over a study period of up to 60 days, suggesting its safe application in dental composites .

The antibacterial mechanism of this compound is attributed to its electron-rich structure which facilitates noncovalent interactions with microbial membranes. This interaction disrupts bacterial cell integrity and inhibits growth .

Case Studies

Several case studies have been conducted to assess the practical applications of this compound:

- Dental Material Applications : A study incorporated the compound into dental resin composites and evaluated its effectiveness against S. mutans. Results showed a significant reduction in bacterial colonization in vitro and promising outcomes for clinical applications .

- Wound Healing : Another investigation explored the use of pyrazole derivatives in promoting wound healing by analyzing their effects on fibroblast proliferation and migration. The findings suggested enhanced healing properties attributed to the anti-inflammatory effects of the compound .

Q & A

Q. What are the optimal synthetic routes for 3-(2,5-dimethylfuran-3-yl)-1H-pyrazole, considering green chemistry principles?

Methodological Answer: The compound can be synthesized via microwave-assisted solvent-free methods , which reduce reaction time and eliminate toxic solvents. For example, Kulathooran et al. (2016) demonstrated the synthesis of pyrazoline derivatives using microwave irradiation, achieving yields of 75–85% under controlled power (300 W) and temperature (80–100°C) . Traditional methods involve condensation of hydrazines with diketones under reflux (ethanol, 12–24 hours), but these often require purification steps like column chromatography . Green approaches prioritize atom economy and reduced waste, making microwave synthesis preferable.

Table 1: Comparison of Synthetic Methods

| Method | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Microwave (solvent-free) | 300 W, 80–100°C, 15–20 min | 75–85 | |

| Reflux (ethanol) | 12–24 hours, 80°C | 60–70 |

Q. How is the molecular structure of this compound characterized?

Methodological Answer: Structural elucidation involves:

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and hydrogen-bonding networks. For example, Shahani et al. (2010) corrected crystallographic data to resolve atomic positioning .

- Spectroscopy : H/C NMR identifies substituents (e.g., methyl groups at 2,5-furan positions), while IR confirms functional groups (e.g., N–H stretches at ~3400 cm) .

- Graph set analysis : Hydrogen-bonding patterns (e.g., motifs) are classified using Etter’s formalism to predict supramolecular assembly .

Advanced Research Questions

Q. How do regioisomeric variations in pyrazole derivatives influence antiproliferative activity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal that substituent positioning critically affects biological activity. For instance, 3-(3',4',5'-trimethoxyphenyl)-1H-pyrazole derivatives exhibit enhanced tubulin inhibition when the trimethoxyphenyl group is at the C-4 position, achieving IC values of 0.2–0.5 μM in cancer cell lines. Key steps include:

- Tubulin polymerization assays : Compare inhibition rates of regioisomers.

- Molecular docking : Simulate binding to the colchicine site using AutoDock Vina .

- In vivo validation : Orthotopic tumor models assess efficacy (e.g., 5 mg/kg dose reducing tumor volume by 60% ).

Table 2: Antiproliferative Activity of Selected Derivatives

| Substituent Position | IC (μM) | Tubulin Inhibition (%) | Reference |

|---|---|---|---|

| C-3 (trimethoxyphenyl) | 1.2 | 45 | |

| C-4 (trimethoxyphenyl) | 0.3 | 82 |

Q. What methodological approaches resolve contradictions in hydrogen bonding patterns affecting bioactivity?

Methodological Answer: Contradictions arise when crystallographic data conflicts with computational models. To resolve this:

- Graph set analysis : Classify hydrogen bonds (e.g., - distances, angles) using Bernstein’s framework to identify dominant motifs .

- Cremer-Pople parameters : Quantify ring puckering in fused heterocycles to assess conformational stability .

- Dynamic NMR : Monitor hydrogen-bond dynamics in solution (e.g., variable-temperature H NMR) to compare with solid-state data .

For example, discrepancies in furan-pyrazole torsion angles (e.g., 15° vs. 25°) can be reconciled by comparing puckering amplitudes ( Å) and phase angles () .

Additional Methodological Notes

- Data Contradiction Analysis : When crystallographic and spectroscopic data conflict (e.g., bond length variations >0.05 Å), re-refine XRD data with SHELX or validate via DFT calculations (B3LYP/6-31G*) .

- Biological Assay Design : Include positive controls (e.g., combretastatin A-4 for tubulin assays) and statistical validation (e.g., ANOVA with p < 0.05) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.